L-Aspartic acid, N-sulfo-

Description

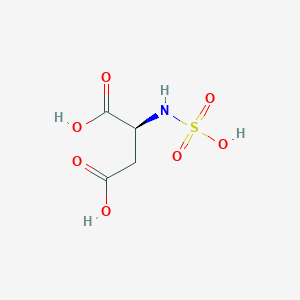

L-Aspartic acid (L-Asp) is a non-essential amino acid with critical roles in biochemical pathways, including the urea cycle and nucleotide synthesis. Industrially, it is synthesized from fumaric acid via enzymatic catalysis using aspartase . Recent advancements focus on optimizing its production through enzyme coupling (e.g., maleate isomerase and aspartase) and extraction methods . Derivatives of L-Asp, such as N-sulfo-L-aspartic acid, are of interest due to modified solubility, reactivity, and applications in pharmaceuticals and materials science.

Properties

Molecular Formula |

C4H7NO7S |

|---|---|

Molecular Weight |

213.17 g/mol |

IUPAC Name |

(2S)-2-(sulfoamino)butanedioic acid |

InChI |

InChI=1S/C4H7NO7S/c6-3(7)1-2(4(8)9)5-13(10,11)12/h2,5H,1H2,(H,6,7)(H,8,9)(H,10,11,12)/t2-/m0/s1 |

InChI Key |

LWYJYUHXHRXFHU-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NS(=O)(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)NS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-sulfo- typically involves the sulfonation of L-aspartic acid. One common method is the reaction of L-aspartic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of L-Aspartic acid, N-sulfo- often employs enzymatic methods due to their efficiency and selectivity. For example, genetically engineered strains of Escherichia coli can be used to produce L-aspartic acid, which is then sulfonated using chemical methods. This approach combines the advantages of biotechnological production with chemical synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-sulfo- can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .

Scientific Research Applications

L-Aspartic acid, N-sulfo- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It plays a role in studying enzyme-substrate interactions and protein folding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.

Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes .

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-sulfo- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzymatic activity, influence metabolic pathways, and alter cellular signaling processes .

Comparison with Similar Compounds

L-Glutamic Acid and DL-Aspartic Acid

- Structural Differences :

L-Glutamic acid (L-Glu) differs from L-Asp by an additional methylene group in its side chain (β-carboxyl vs. γ-carboxyl). Computational studies reveal L-Glu has a larger polar surface area (141.3 Ų vs. 132.1 Ų for L-Asp) and higher polarizability (36.3 vs. 30.1 ų), influencing solubility and intermolecular interactions . - Thermal Behavior: L-Asp and DL-Asp exhibit monoclinic crystal structures, while L-Glu and its solid solutions with L-Asp are orthorhombic. Thermal expansion coefficients correlate with hydrogen bonding: L-Asp contracts along the ac-plane due to shear deformations in monoclinic systems, whereas L-Glu expands anisotropically .

N-Substituted Derivatives

Electrochemical Detection and Sensor Performance

- Ag/ZnO Nanosheet Sensors: Detect L-Asp in serum (3.5 µM LOD) with a linear range of 15–105 µM . Comparatively, imprinted carbon nanotube sensors achieve lower LODs (0.016–0.025 µM) but require complex fabrication .

- Impact of Substituents: Sulfonated derivatives may alter oxidation potentials due to electron-withdrawing effects, necessitating sensor recalibration. For example, N-sulfo groups could shift peak currents in differential pulse voltammetry .

Thermal Stability and Crystallographic Properties

- Thermal Deformation :

L-Asp and DL-Asp undergo anisotropic contraction (up to -1.5% along a-axis) when heated to 220°C, while L-Glu expands by +2.3% along b-axis. These behaviors are governed by hydrogen bond networks and crystal packing . - Synthetic Byproducts : L-Asp is a common impurity in L-asparagine synthesis (up to 0.24% in industrial batches), highlighting purification challenges for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.